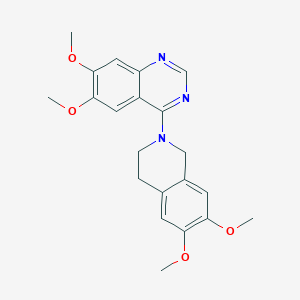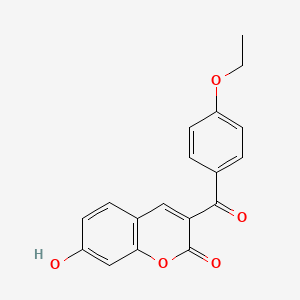![molecular formula C17H16ClNOS B6478531 (2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide CAS No. 1286744-37-3](/img/structure/B6478531.png)
(2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide (CPCTMP) is a synthetic molecule of interest due to its potential applications in scientific research. CPCTMP is a member of the thiophene class of compounds, which have recently been studied for their potential use in various fields such as medicine, biochemistry, and materials science. CPCTMP has been used in various contexts, including as a ligand for the binding of proteins, as a catalyst for chemical reactions, and as an inhibitor of certain enzymes.
Aplicaciones Científicas De Investigación
(2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide has been studied for its potential use in various scientific research applications. It has been used as a ligand for the binding of proteins, such as the human epidermal growth factor receptor 2 (HER2). (2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide has also been used as a catalyst for chemical reactions, such as the synthesis of 3-substituted isoxazoles from aldehydes and amines. Additionally, (2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide has been studied for its potential use as an inhibitor of certain enzymes, such as the matrix metalloproteinase-2 (MMP-2).
Mecanismo De Acción
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide is largely dependent on its application. As a ligand, (2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide binds to proteins through hydrogen bonding and hydrophobic interactions. As a catalyst, (2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide has been shown to increase the rate of chemical reactions by decreasing the activation energy required for the reaction. As an inhibitor, (2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide has been shown to reduce the activity of certain enzymes, such as MMP-2, by binding to the enzyme and preventing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide are largely dependent on its application. As a ligand, (2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide has been shown to bind to proteins, such as HER2, and modulate their activity. As a catalyst, (2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide has been shown to increase the rate of certain chemical reactions. As an inhibitor, (2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide has been shown to reduce the activity of certain enzymes, such as MMP-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide for lab experiments include its stability, low toxicity, and relatively low cost. Additionally, (2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide has been shown to be effective in a variety of applications, including as a ligand, catalyst, and inhibitor. The main limitation of using (2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide for lab experiments is the requirement for high temperatures and long reaction times for its synthesis.
Direcciones Futuras
The potential future directions for (2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide include its use in the development of new drugs and therapies, such as for the treatment of cancer, as well as its use in materials science and nanotechnology. Additionally, (2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide could be used in the development of new catalysts and inhibitors for chemical reactions and enzymes. Additionally, further research could be conducted to explore the potential applications of (2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide in other fields, such as biochemistry and biotechnology.
Métodos De Síntesis
The synthesis of (2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide is achieved through a two-step process. In the first step, 2-chlorophenyl-N-cyclopropyl-thiophene (CPC) is synthesized from 2-chlorophenol and ethyl cyanoacetate. The CPC is then reacted with 3-thiophenemethyl prop-2-enamide (TMP) in the presence of a base, such as sodium carbonate, to form (2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide. The reaction requires a high temperature, typically between 100-120°C, and a reaction time of 3-4 hours. The reaction is typically carried out in a solvent such as tetrahydrofuran or dimethylformamide.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNOS/c18-16-4-2-1-3-14(16)5-8-17(20)19(15-6-7-15)11-13-9-10-21-12-13/h1-5,8-10,12,15H,6-7,11H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STELVSUGWVDIEJ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC2=CSC=C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine](/img/structure/B6478467.png)

![ethyl 2-{4-[4,6,10,12,16,18,22,24-octakis(acetyloxy)-8,14,20-tris[4-(2-ethoxy-2-oxoethoxy)phenyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15,17,19(26),21,23-dodecaen-2-yl]phenoxy}acetate](/img/structure/B6478484.png)
![4-methyl-5-[2-(3-methyladamantane-1-carbonyloxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B6478491.png)
![ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B6478495.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6478501.png)
![3-({1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride](/img/structure/B6478508.png)
![methyl 2-({[1,4'-bipiperidine]-1'-carbothioyl}amino)benzoate](/img/structure/B6478510.png)

![2-ethoxy-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6478523.png)
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide](/img/structure/B6478537.png)
![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B6478544.png)
![3-benzyl-8-[2-(diethylamino)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6478550.png)
![benzyl 2-{4-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperazin-1-yl}acetate](/img/structure/B6478555.png)